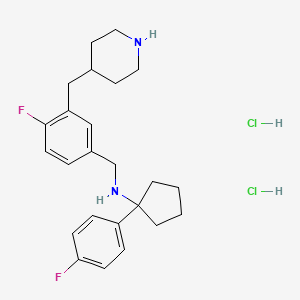
Autophagy/REV-ERB-IN-1 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autophagy/REV-ERB-IN-1 (hydrochloride) is a dual inhibitor of autophagy and REV-ERB, with significant anticancer activity. This compound has shown improved potency in blocking autophagy and enhanced toxicity against cancer cells, making it a promising candidate for cancer research, particularly in melanoma .
Preparation Methods
The synthesis of Autophagy/REV-ERB-IN-1 (hydrochloride) involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes:
Formation of Olefins: Using Wittig reaction conditions to obtain the olefins.
Hydrogenation: Hydrogenation reaction with triethylsilane (Et3SiH) and palladium on carbon (Pd/C).
Reduction-Oxidation: A reduction-oxidation procedure using lithium aluminium hydride (LiAlH4) and manganese dioxide (MnO2) to convert intermediates to the desired aldehydes.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.
Chemical Reactions Analysis
Autophagy/REV-ERB-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like manganese dioxide (MnO2).
Reduction: Reduction reactions can be performed using lithium aluminium hydride (LiAlH4).
The major products formed from these reactions include various intermediates that are crucial for the synthesis of the final compound.
Scientific Research Applications
Autophagy/REV-ERB-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study autophagy and REV-ERB pathways.
Biology: Helps in understanding the role of autophagy in cellular processes and its impact on cancer cell survival.
Medicine: Investigated for its potential as an anticancer agent, particularly in melanoma research.
Mechanism of Action
The mechanism of action of Autophagy/REV-ERB-IN-1 (hydrochloride) involves:
Inhibition of Autophagy: The compound blocks the autophagy process, which is crucial for the degradation of damaged proteins and organelles.
REV-ERB Inhibition: It inhibits REV-ERB, a nuclear receptor that regulates circadian rhythm and metabolism.
Enhanced Toxicity: By inhibiting both autophagy and REV-ERB, the compound enhances the toxicity against cancer cells, leading to increased cancer cell death
Comparison with Similar Compounds
Autophagy/REV-ERB-IN-1 (hydrochloride) is unique due to its dual inhibition of autophagy and REV-ERB. Similar compounds include:
Chloroquine (CQ): An FDA-approved autophagy flux inhibitor.
Hydroxychloroquine (HCQ): Another FDA-approved autophagy flux inhibitor.
Other Dual Inhibitors: Compounds that inhibit both autophagy and other pathways, but with varying degrees of efficacy.
Autophagy/REV-ERB-IN-1 (hydrochloride) stands out due to its improved potency and enhanced toxicity against cancer cells, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C24H32Cl2F2N2 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C24H30F2N2.2ClH/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18;;/h3-8,16,18,27-28H,1-2,9-15,17H2;2*1H |
InChI Key |
REYRPHMUFJUZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
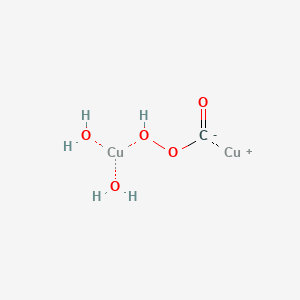
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
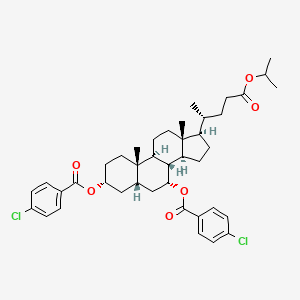
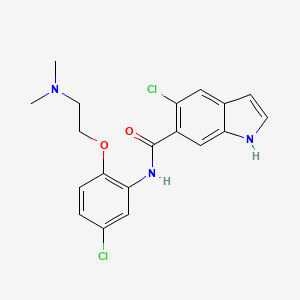
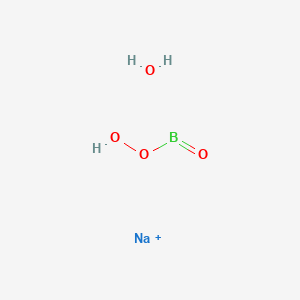

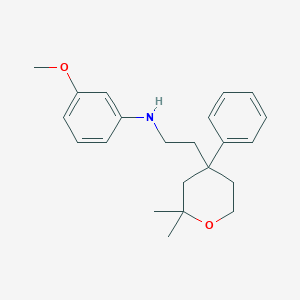
![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)
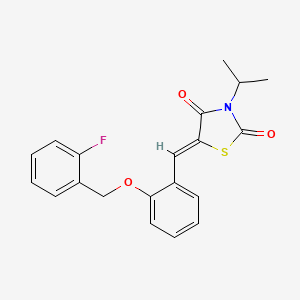
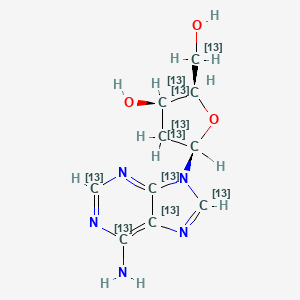
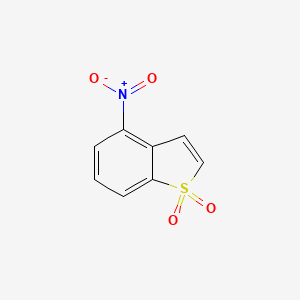
![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
